2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps. One common method includes the reaction of tert-butyl nitrite with nitriles and water under mild conditions . Another approach involves the preparation of nitrogen-containing heterocyclic compounds, which can be synthesized through specific reaction conditions and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
4-tert-Butylphenol: Known for its use in the production of epoxy resins and curing agents.
2,4-Ditert butyl phenol: Extracted from Plumbago zeylanica, it has antioxidant and antifungal properties.
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique spirocyclic structure and diverse applications in various scientific fields.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4OS/c1-19-8-6-7-9-22(19)28-23(32)18-33-25-24(20-10-12-21(13-11-20)26(2,3)4)29-27(30-25)14-16-31(5)17-15-27/h6-13H,14-18H2,1-5H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMZEARGGULPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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